molecular formula C20H20N2O3S B5153305 N-(2,4-dimethoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide

N-(2,4-dimethoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide

Cat. No.: B5153305
M. Wt: 368.5 g/mol
InChI Key: PGDAUSNQHSSLNB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxyaniline and 4-methylquinoline.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 2,4-dimethoxyaniline and an acylating agent.

    Sulfur Introduction: The intermediate is then reacted with a sulfur-containing reagent to introduce the sulfanyl group.

    Final Coupling: The final step involves coupling the intermediate with 4-methylquinoline under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide: can be compared with other sulfanylacetamides and quinoline derivatives.

    Similar Compounds: Examples include N-(2,4-dimethoxyphenyl)-2-(4-chloroquinolin-2-yl)sulfanylacetamide and N-(2,4-dimethoxyphenyl)-2-(4-ethylquinolin-2-yl)sulfanylacetamide.

Uniqueness

    Structural Features: The presence of both the 2,4-dimethoxyphenyl and 4-methylquinolin-2-yl groups in the same molecule may confer unique chemical and biological properties.

    Biological Activity: The specific combination of functional groups may result in distinct biological activities compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-10-20(22-16-7-5-4-6-15(13)16)26-12-19(23)21-17-9-8-14(24-2)11-18(17)25-3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDAUSNQHSSLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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